molecular formula C24H28N2O4 B11510228 N-(2-butoxyphenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2-butoxyphenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11510228
M. Wt: 408.5 g/mol
InChI Key: YRQSTAJYRQLRCK-UHFFFAOYSA-N
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Description

N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butoxyphenyl group and a phthalimide moiety linked through a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves a multi-step process:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the synthesis of the 2-butoxyphenyl intermediate through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Phthalimide Intermediate: The phthalimide moiety is prepared by the reaction of phthalic anhydride with ammonia or a primary amine.

    Coupling Reaction: The final step involves the coupling of the 2-butoxyphenyl intermediate with the phthalimide intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The butoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The phthalimide moiety can be reduced to phthalamic acid or phthalic acid derivatives.

    Substitution: The amide linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phthalamic acid, phthalic acid derivatives, and reduced amide products.

    Substitution: Substituted amides and esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to active sites or altering the conformation of target proteins.

    Material Science: The compound’s properties, such as its ability to form stable films or coatings, are influenced by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with a methoxy group instead of a butoxy group.

    N-(2-ETHOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

N-(2-BUTOXYPHENYL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its methoxy and ethoxy analogs.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2-butoxyphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C24H28N2O4/c1-2-3-17-30-21-14-9-8-13-20(21)25-22(27)15-5-4-10-16-26-23(28)18-11-6-7-12-19(18)24(26)29/h6-9,11-14H,2-5,10,15-17H2,1H3,(H,25,27)

InChI Key

YRQSTAJYRQLRCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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